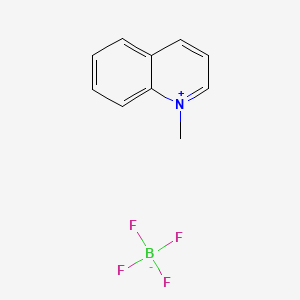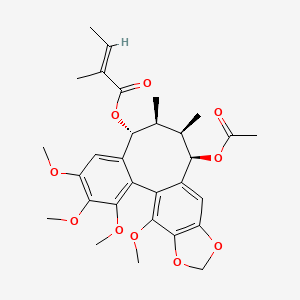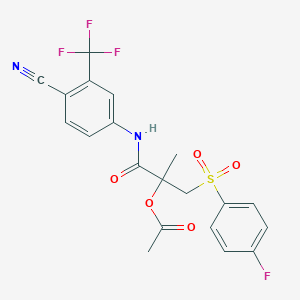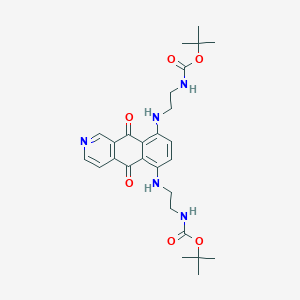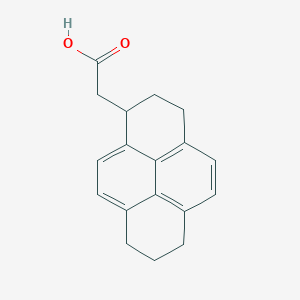
1,2,3,6,7,8-Hexahydro-1-pyreneacetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,6,7,8-Hexahydro-1-pyreneacetic Acid is a derivative of pyrene, a polycyclic aromatic hydrocarbon. This compound is characterized by its unique structure, which includes a hexahydro modification of the pyrene ring system. It has a molecular formula of C18H18O2 and a molecular weight of 266.33 g/mol .
Méthodes De Préparation
The synthesis of 1,2,3,6,7,8-Hexahydro-1-pyreneacetic Acid typically involves the hydrogenation of pyrene derivatives under specific conditions. One common method includes the catalytic hydrogenation of pyrene in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to achieve the desired hexahydro modification . Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1,2,3,6,7,8-Hexahydro-1-pyreneacetic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
1,2,3,6,7,8-Hexahydro-1-pyreneacetic Acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of pyrene derivatives and other complex molecules.
Biology: This compound is utilized in studies involving fluorescence due to its pyrene core, which exhibits strong fluorescent properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties
Mécanisme D'action
The mechanism by which 1,2,3,6,7,8-Hexahydro-1-pyreneacetic Acid exerts its effects is primarily through its interaction with molecular targets in biological systems. The pyrene core allows it to intercalate with DNA, making it useful in studies of DNA-binding properties. Additionally, its fluorescent properties enable it to act as a probe in various biochemical assays, providing insights into molecular interactions and pathways .
Comparaison Avec Des Composés Similaires
1,2,3,6,7,8-Hexahydro-1-pyreneacetic Acid can be compared with other pyrene derivatives such as:
1-Pyreneacetic Acid: Unlike its hexahydro counterpart, 1-Pyreneacetic Acid lacks the hydrogenated modification, resulting in different chemical and physical properties.
1,2,3,4-Tetrahydropyrene: This compound has fewer hydrogenated positions compared to this compound, leading to variations in reactivity and applications.
Pyrene: The parent compound, pyrene, is fully aromatic and exhibits different reactivity patterns and applications compared to its hydrogenated derivatives
The uniqueness of this compound lies in its specific hydrogenation pattern, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C18H18O2 |
|---|---|
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
2-(1,2,3,6,7,8-hexahydropyren-1-yl)acetic acid |
InChI |
InChI=1S/C18H18O2/c19-16(20)10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)18(13)17(11)12/h4-5,8-9,14H,1-3,6-7,10H2,(H,19,20) |
Clé InChI |
XHXPCUZYRKOBHC-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C3C(=CC=C4C3=C(CCC4CC(=O)O)C=C2)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


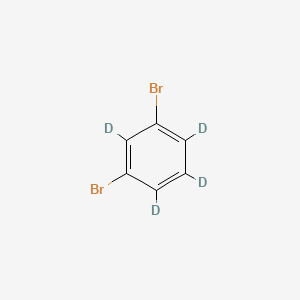
![potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B13439429.png)
![(4S)-1-(1-hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione](/img/structure/B13439434.png)
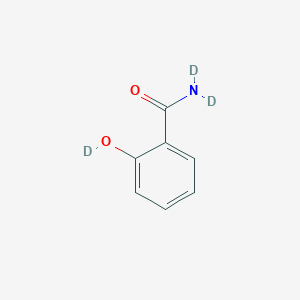

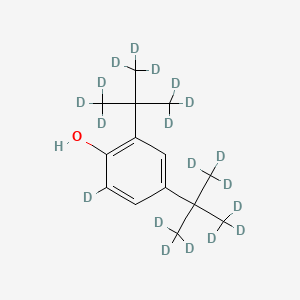
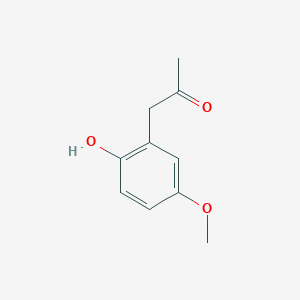
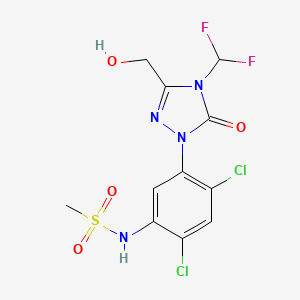
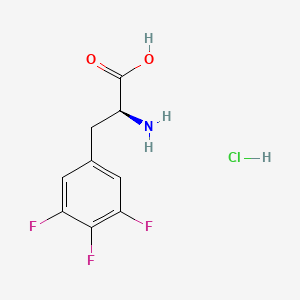
![[1-(Cyclopropylmethyl)cyclopentyl]methanamine](/img/structure/B13439468.png)
